molecular formula C13H9Cl2N3O2S B296110 N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide

N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide

Cat. No. B296110
M. Wt: 342.2 g/mol
InChI Key: NZRSTRUSBREQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide, also known as DB745, is a chemical compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promising results in various studies due to its unique properties.

Mechanism of Action

The mechanism of action of N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide involves its ability to bind to the active site of carbonic anhydrase, inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are important for various physiological processes such as acid-base balance and ion transport.
Biochemical and Physiological Effects
N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, decrease the production of bicarbonate ions, and reduce the activity of carbonic anhydrase. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation is that it may have off-target effects on other enzymes, leading to potential complications in the interpretation of results.

Future Directions

There are several future directions for the study of N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide. One area of interest is its potential use as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Another area of interest is its potential use as a treatment for inflammatory diseases, as it has shown anti-inflammatory properties. Additionally, further studies are needed to determine the potential off-target effects of N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide on other enzymes and its potential use in combination with other drugs.

Synthesis Methods

The synthesis of N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide involves the reaction of 5,6-dichlorobenzimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide.

Scientific Research Applications

N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide has been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. It has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C13H9Cl2N3O2S

Molecular Weight

342.2 g/mol

IUPAC Name

N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H9Cl2N3O2S/c14-9-6-11-12(7-10(9)15)17-13(16-11)18-21(19,20)8-4-2-1-3-5-8/h1-7H,(H2,16,17,18)

InChI Key

NZRSTRUSBREQFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC(=C(C=C3N2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

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